Product packaging for Octyl (2S)-2-amino-3-methylbutanoate(Cat. No.:CAS No. 1053618-29-3)

Octyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B2643226
CAS No.: 1053618-29-3
M. Wt: 229.364
InChI Key: XNHNEYDGXNIRRV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl (2S)-2-amino-3-methylbutanoate is a chiral organic compound featuring a valine-derived backbone esterified with a medium-chain octyl alcohol. The (2S) stereochemistry is critical for its specificity and function in research applications. This compound belongs to a class of molecules where the esterification of amino acids with long-chain alcohols can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability in experimental models . The structural motif of the 2-amino-3-methylbutanoate (valine) moiety is a key building block in pharmaceutical and biochemical research. Valine and its derivatives are fundamental in the synthesis of more complex molecules, including potential antiviral prodrugs and polymerase inhibitors . For instance, similar valine ester derivatives have been investigated for their role in inhibiting viral polymerases, highlighting the importance of this chiral scaffold in the development of therapeutic agents against various viral pathogens . Furthermore, research into plant-based bioactive compounds underscores the significance of specialized molecules in possessing a range of therapeutic properties, including antioxidant, anti-inflammatory, and neuropharmacological activities . As a derivative of a proteinogenic amino acid, this compound serves as a valuable intermediate for medicinal chemists and pharmacologists exploring new chemical entities and their mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO2 B2643226 Octyl (2S)-2-amino-3-methylbutanoate CAS No. 1053618-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-16-13(15)12(14)11(2)3/h11-12H,4-10,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHNEYDGXNIRRV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereoselective Pathways for Octyl 2s 2 Amino 3 Methylbutanoate

Direct Esterification Approaches and Optimization

Direct esterification involves the reaction of the carboxylic acid group of L-valine with 1-octanol (B28484) to form the corresponding ester. This transformation is typically facilitated by catalysts to overcome the activation energy barrier and drive the reaction towards the product.

Conventional Acid-Catalyzed Esterification Modalities

The most traditional method for synthesizing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.org For the synthesis of Octyl (2S)-2-amino-3-methylbutanoate, L-valine is reacted with 1-octanol using a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comnih.gov

The mechanism begins with the protonation of the carbonyl oxygen of L-valine by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The nucleophilic oxygen atom of 1-octanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com

Since Fischer esterification is an equilibrium process, specific strategies must be employed to maximize the yield. masterorganicchemistry.comorganic-chemistry.org Common optimization techniques include:

Using an excess of one reactant: Typically, the alcohol (1-octanol) is used in large excess to shift the equilibrium towards the ester. masterorganicchemistry.com

Removal of water: Water, a byproduct of the reaction, can be removed as it forms, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

A similar process for producing L-valine methyl ester using sulfuric acid as a catalyst reports yields as high as 96.7% when the reaction is maintained at 85°C while continuously adding and distilling off the alcohol to remove water. google.com While specific yields for the octyl ester are not extensively documented under these exact conditions, the principles remain directly applicable.

Table 1: Parameters in Acid-Catalyzed Esterification of L-Valine


Carbodiimide-Mediated Coupling for Ester Formation

Carbodiimides serve as powerful coupling agents that facilitate the formation of amide and ester bonds under mild conditions, avoiding the need for strong acids and high temperatures. chemistrysteps.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. creative-proteomics.compeptide.com

The reaction mechanism involves the activation of the carboxylic acid group of L-valine by the carbodiimide (B86325). The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. chemistrysteps.compeptide.com This intermediate is then susceptible to nucleophilic attack by 1-octanol. The attack results in the formation of the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). chemistrysteps.comthieme-connect.de

A significant challenge in carbodiimide chemistry is the potential for the O-acylisourea intermediate to rearrange into a stable, unreactive N-acylurea, which halts the reaction. peptide.com To mitigate this and other side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) are often included. thieme-connect.de NHS intercepts the O-acylisourea to form an active NHS-ester, which is more stable and reacts cleanly with the alcohol to yield the final product. creative-proteomics.com While DCC is soluble in organic solvents, its urea byproduct is largely insoluble, which can simplify purification by filtration in solution-phase synthesis. peptide.comthieme-connect.de Conversely, EDC and its urea byproduct are water-soluble, making EDC a preferred reagent for aqueous-phase reactions and simplifying workup through extraction. peptide.com

Transesterification Strategies for Octyl Ester Synthesis

Transesterification is a process where the alkoxy group of an existing ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com To synthesize this compound, a more readily available ester of L-valine, such as methyl or ethyl (2S)-2-amino-3-methylbutanoate, can be reacted with 1-octanol. google.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In an acid-catalyzed pathway, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by 1-octanol, and elimination of the original alcohol (e.g., methanol). masterorganicchemistry.com Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium octoxide), acts as the nucleophile. It attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxide (e.g., methoxide). masterorganicchemistry.com

To drive the equilibrium toward the desired octyl ester, 1-octanol is typically used in large excess as the solvent. masterorganicchemistry.com Transesterification can be an effective strategy, particularly when the starting amino acid is difficult to esterify directly or when a specific precursor ester is more economically viable. Ionic liquids have also been explored as catalysts for transesterification reactions, offering potential advantages in terms of reaction rates and catalyst recycling. beilstein-journals.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods utilize enzymes as catalysts, offering high specificity, stereoselectivity, and mild reaction conditions, which are significant advantages for synthesizing chiral compounds like L-valine esters. project-incite.eu

Lipase-Catalyzed Esterification and Transesterification

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. In non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: ester synthesis (esterification) or transesterification. project-incite.eu The synthesis of octyl esters using lipases is well-documented. nih.govnih.gov

Immobilized lipases, such as Lipase (B570770) B from Candida antarctica (commercially available as Novozym 435), are particularly effective and widely used due to their stability and reusability. nih.govcsic.esua.es The reaction kinetics for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first binds with the acyl donor (L-valine) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (1-octanol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. nih.govnih.gov

These reactions are often performed in solvent-free systems or in organic solvents like hexane. nih.govnih.gov Solvent-free systems are advantageous as they increase substrate concentration and volumetric productivity. project-incite.eu Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration is crucial for achieving high conversion rates. For instance, studies on the synthesis of octyl acetate (B1210297) using an immobilized lipase from Rhizopus oryzae showed a maximum molar conversion of 92.35% at 36°C with a 2 M concentration of octanol (B41247) in vinyl acetate. nih.gov

Table 2: Comparison of Lipases Used in Ester Synthesis


Protease-Mediated Reactions for Valine Ester Derivatives

Proteases are enzymes that primarily catalyze the hydrolysis of peptide bonds. However, like lipases, their catalytic activity can be reversed under specific conditions to synthesize peptide bonds or, in some cases, ester bonds. nih.gov The synthesis is typically kinetically controlled, where an activated acyl donor (like a simple ester) is required. google.com

The use of proteases for synthesizing peptides is well-established. nih.gov Some proteases can also catalyze the formation of amino acid esters. For example, an engineered enzyme with both protease and esterase activity was shown to synthesize L-histidine methyl ester from a dipeptide precursor. nih.gov While the direct synthesis of this compound using a protease is not a commonly cited method, the principle of enzymatic catalysis suggests its feasibility. The challenge often lies in the steric hindrance of substrates like valine, which can affect enzyme-substrate binding and catalytic efficiency. google.com Proteases like papain and subtilisin are known to be used for coupling various amino acid esters. google.com This pathway remains an area for further exploration in the synthesis of specific long-chain amino acid esters.

Advanced Stereoselective Synthesis and Chiral Resolution Techniques

The production of enantiomerically pure this compound relies on sophisticated synthetic strategies that can selectively generate the desired stereoisomer or efficiently separate it from a racemic mixture.

Asymmetric Catalysis in α-Amino Acid Ester Formation

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched α-amino acid esters. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

One notable method involves the asymmetric alkylation of glycine (B1666218) Schiff base Ni(II) complexes . This strategy has been successfully employed for the synthesis of (S)-α-(octyl)glycine, a structurally related amino acid. The reaction proceeds with high yield and diastereoselectivity, demonstrating the power of this approach for establishing the desired stereocenter. For instance, the alkylation of a chiral nucleophilic glycine equivalent with n-octyl bromide can achieve a yield of 98.1% and a diastereomeric excess (de) of 98.8%. This methodology is scalable and provides a practical route to (S)-2-aminodecanoic acid and its derivatives. chimia.ch

Another powerful technique is the use of organocatalysis . Chiral phosphoric acids have emerged as effective catalysts for various asymmetric transformations. For example, they can be used in the catalytic asymmetric amination of α-hydroxy esters, providing a pathway to N-protected unnatural α-amino acid esters. nih.gov This method complements traditional metal-catalyzed approaches and offers a metal-free alternative for the synthesis of chiral amino acid derivatives. Similarly, organocatalytic N-H insertion reactions of α-carbonyl sulfoxonium ylides with aryl amines, catalyzed by chiral phosphoric acids, provide efficient access to α-aryl glycines with excellent enantiocontrol. researchgate.net

Metal-salen complexes, particularly copper(II)-salen complexes, have also been shown to catalyze the asymmetric alkylation of enolates derived from α-amino acids. researchgate.net The enantioselectivity of this process can be influenced by the size of the amino acid side chain, with smaller side chains generally leading to higher enantioselectivity. researchgate.net

Table 1: Asymmetric Catalytic Methods for α-Amino Acid Ester Synthesis

Catalytic System Substrate Product Yield (%) Enantiomeric/Diastereomeric Excess (%)
Chiral Ni(II) Complex of Glycine Schiff Base Glycine Schiff base + n-octyl bromide (S)-α-(octyl)glycine derivative 98.1 98.8 (de)
Chiral Molybdenum Complex + Chiral Phosphoric Acid α-Hydroxy ester + Amine N-protected α-amino acid ester High Not specified
Chiral Phosphoric Acid α-Carbonyl sulfoxonium ylide + Aryl amine α-Aryl glycine High Excellent
Copper(II)-salen Complex Alanine aldimine Schiff base + Benzyl bromide (R)-α-Methyl phenylalanine methyl ester Up to 98 Up to 97 (ee)

This table presents data from various studies on asymmetric synthesis of α-amino acid esters and related compounds. The specific conditions and substrates may vary.

Diastereoselective Synthesis Approaches for Octyl Valinate Derivatives

Diastereoselective synthesis is a powerful strategy for creating new stereocenters in a molecule with a predefined stereochemistry, by taking advantage of the influence of existing chiral centers. While specific examples for the diastereoselective synthesis of octyl valinate derivatives are not extensively documented, general principles of diastereoselective synthesis of vicinal amino alcohols from amino acids can be applied. nih.gov

One common approach involves the reaction of an N-protected amino aldehyde derived from L-valine with a nucleophile. The inherent chirality of the valine backbone can direct the stereochemical outcome of the addition, leading to the preferential formation of one diastereomer. The choice of protecting groups, reaction conditions, and the nature of the nucleophile are critical factors in controlling the diastereoselectivity.

For instance, the addition of organometallic reagents to N-protected valinal (B13919145) can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions. The resulting diastereomeric alcohols can then be further manipulated to yield the desired octyl valinate derivatives.

Post-Esterification Functionalization and Derivatization

Following the synthesis of this compound, its primary amino group serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.

N-Alkylation of this compound

N-alkylation of α-amino acid esters is a fundamental transformation in medicinal chemistry and peptide science. While direct alkylation of the primary amine can be challenging due to the potential for over-alkylation and racemization, several effective methods have been developed.

A robust and atom-economical approach is the ruthenium-catalyzed N-alkylation using alcohols . This "borrowing hydrogen" methodology allows for the direct coupling of α-amino acid esters with a wide range of alcohols, producing water as the only byproduct. The use of a diphenylphosphate additive has been shown to significantly enhance the reactivity and selectivity of this transformation, with excellent retention of stereochemical integrity. nih.gov

Another strategy involves the use of phase-transfer catalysis for the alkylation of benzophenone (B1666685) imines of glycine alkyl esters, a method known as the O'Donnell Amino Acid Synthesis. This approach allows for selective monoalkylation due to the decreased acidity of the monoalkylated product. organic-chemistry.org While originally developed for glycine derivatives, the principles can be adapted for the N-alkylation of other amino acid esters.

Table 2: N-Alkylation Methods for α-Amino Acid Esters

Method Alkylating Agent Catalyst/Reagent Key Features
Ruthenium-Catalyzed "Borrowing Hydrogen" Alcohols Ruthenium complex, diphenylphosphate Atom-economical, base-free, high stereochemical retention
Reductive Amination Aldehydes/Ketones Reducing agent (e.g., NaBH(OAc)₃) Widely applicable, mild conditions
Nucleophilic Substitution Alkyl halides Base Prone to over-alkylation and racemization if not controlled
O'Donnell Phase-Transfer Catalysis Alkyl halides Chiral phase-transfer catalyst Enantioselective alkylation of glycine imines

This table summarizes general methods for the N-alkylation of α-amino acid esters.

Formation of Azomethines from Octyl Valinate Precursors

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form azomethines, also known as Schiff bases. This reaction is a cornerstone of organic synthesis, providing access to a wide array of imine-containing compounds.

The synthesis of chiral azomethines from L-valine methyl ester hydrochloride and substituted benzaldehydes has been reported. pleiades.online This preparative method involves the direct reaction of the amino acid ester hydrochloride with the aldehyde, often in the presence of a base to neutralize the hydrochloride and facilitate the condensation. The resulting chiral imines can serve as valuable intermediates in the synthesis of other complex molecules.

The formation of azomethine ylides from the condensation of α-amino esters with aldehydes is another important transformation. These 1,3-dipoles can then participate in [3+2] cycloaddition reactions to generate highly substituted pyrrolidine (B122466) rings, a common motif in many biologically active compounds. acs.orgnih.gov

Table 3: Synthesis of Azomethines (Schiff Bases) from Amino Acid Esters

Amino Ester Precursor Carbonyl Compound Reaction Conditions Product
L-Valine methyl ester hydrochloride Substituted benzaldehydes Base-mediated condensation Chiral azomethine
Primary amino ester Aldehyde/Ketone Acid or base catalysis, or heat Azomethine (Schiff base)
Allylic amine Glyoxylate ester Condensation followed by deprotonation Azomethine ylide

This table outlines general approaches to the synthesis of azomethines from amino acid esters.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of Octyl 2s 2 Amino 3 Methylbutanoate

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating Octyl (2S)-2-amino-3-methylbutanoate from impurities, including its corresponding (2R) enantiomer. The choice of technique depends on the specific analytical goal, such as purity assessment or precise determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess of chiral compounds like this compound. uma.esheraldopenaccess.us This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. mdpi.com

Direct analysis of underivatized amino acid esters is achievable using macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin. sigmaaldrich.comsigmaaldrich.com These columns are compatible with a range of mobile phases, including aqueous-organic mixtures, which makes them suitable for polar and ionic compounds. sigmaaldrich.com The enantiomers of the analyte interact differently with the 35 stereogenic centers of the β-cyclodextrin structure within the stationary phase, resulting in different retention times. sigmaaldrich.com For this compound, the D-enantiomer is typically retained more strongly than the L-enantiomer on such CSPs. sigmaaldrich.com

Alternatively, pre-column derivatization can be employed. This involves reacting the amino group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.comresearchgate.net Another approach is to add a chromophoric group to facilitate UV detection. cat-online.com

Table 1: Chiral HPLC Methodologies for Amino Acid Ester Analysis

Parameter Direct Analysis Indirect Analysis (Derivatization)
Stationary Phase Chiral Stationary Phase (e.g., Teicoplanin, Cyclodextrin-based) mdpi.comsigmaaldrich.com Standard Achiral (e.g., C18)
Principle Enantiomers interact differently with the CSP. Enantiomers are converted to diastereomers which have different physical properties.
Mobile Phase Aqueous-organic mixtures (e.g., Water/Methanol (B129727)/Ethanol) Acetonitrile/Water, Methanol/Water
Detection UV, Mass Spectrometry (MS) UV, Fluorescence (after derivatization with a fluorogenic reagent) heraldopenaccess.us

| Advantage | Fewer sample preparation steps, avoids potential racemization during derivatization. sigmaaldrich.com | Can use more common and less expensive achiral columns. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase offers high efficiency and sensitivity for enantiomeric separation. researchgate.netpsu.edu Due to the low volatility of amino acid esters, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.comsigmaaldrich.com The primary amino group of this compound is typically acylated to increase volatility and thermal stability.

Common derivatization reagents include N-trifluoroacetyl (TFA) and N-pentafluoropropionyl (PFP) anhydrides. researchgate.net The resulting volatile derivatives are then introduced into the GC system and separated on a capillary column coated with a chiral stationary phase. Chirasil-L-Val, which is based on L-valine-tert-butylamide linked to a polysiloxane, is a widely used and effective CSP for the separation of amino acid enantiomers. researchgate.netnih.gov The separation occurs because the two enantiomeric derivatives form transient diastereomeric adducts with the chiral selector, which have different thermodynamic stabilities and thus different retention times. uni-muenchen.de

Table 2: Chiral GC Parameters for Analysis of Derivatized Amino Acid Esters

Parameter Description
Derivatization Reagents Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) nih.gov
Chiral Stationary Phases Chirasil-L-Val, Cyclodextrin derivatives (e.g., Lipodex® E) researchgate.netpsu.eduresearchgate.net
Separation Principle Formation of transient diastereomeric complexes with the CSP. uni-muenchen.de
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

| Key Advantage | High resolution and sensitivity; coupling with MS allows for definitive identification. psu.eduuni-muenchen.de |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC. aocs.orgchemistry-matters.com This makes it exceptionally well-suited for resolving complex mixtures and separating isomers, including the enantiomers of this compound from a complex matrix. nih.govmdpi.com

In a GCxGC system, the effluent from a primary column is continuously collected by a modulator and then rapidly injected onto a second, shorter column with a different stationary phase chemistry. chemistry-matters.com This creates an "orthogonal" separation, where compounds are separated based on two different properties (e.g., boiling point on the first column and polarity or chirality on the second). researchgate.net For chiral analysis, a common setup involves a non-polar primary column and a chiral secondary column. This configuration allows for the separation of isomers in the first dimension, followed by the resolution of enantiomers in the second dimension. nih.gov The increased sensitivity from the cryogenic modulation and the structured nature of the resulting 2D chromatogram aid in the identification of trace-level impurities. aocs.orgmdpi.com

Table 3: Illustrative GCxGC Column Configuration for Chiral Analysis

Dimension Column Type Typical Stationary Phase Separation Principle
First Dimension (¹D) Long, non-polar Polydimethylsiloxane (e.g., DB-5) Volatility / Boiling Point

| Second Dimension (²D) | Short, chiral | Derivatized Cyclodextrin or Chirasil-L-Val | Chirality / Polarity |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. It is often coupled with chromatographic techniques like HPLC and GC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules without significant fragmentation. acs.org this compound can be readily analyzed by ESI-MS, typically in the positive ion mode. The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets from which ions are transferred to the gas phase for mass analysis.

The primary ion observed for this compound would be the protonated molecule, [M+H]⁺. nih.gov Depending on the solvent system, adduct ions such as the sodium adduct [M+Na]⁺ may also be detected. acs.org Tandem mass spectrometry (ESI-MS/MS) can be performed by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which provides further structural confirmation. nih.govresearchgate.net The signal intensity in ESI-MS can sometimes be enhanced by derivatizing the amino acid ester. nih.gov

Table 4: Expected Ions in ESI-MS Analysis of this compound (Molecular Weight: 215.34 g/mol )

Ion Species Formula Calculated m/z
Protonated Molecule [C₁₂H₂₅NO₂ + H]⁺ 216.19
Sodium Adduct [C₁₂H₂₅NO₂ + Na]⁺ 238.17

| Potassium Adduct | [C₁₂H₂₅NO₂ + K]⁺ | 254.15 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com For amino acid esters like this compound, derivatization is required to increase volatility and prevent thermal degradation in the GC injector and column. sigmaaldrich.comnih.gov

The derivatization process typically involves acylation or silylation of the active hydrogen on the amino group. sigmaaldrich.comdntb.gov.ua Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than traditional TMS derivatives. sigmaaldrich.com After separation on the GC column, the derivatized molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum provides a molecular ion peak and a unique fragmentation pattern that serves as a chemical fingerprint. For amino acid esters, a characteristic and often dominant fragment is the "amino acid fragment," which results from the loss of the alkoxycarbonyl group. This fragmentation is highly useful for structural confirmation. acs.org

Table 5: Derivatization and Key GC-MS Fragments for Amino Acid Esters

Derivatization Strategy Reagent Example Key Fragment Ion Description
Acylation Pentafluoropropionic anhydride (PFPA) mdpi.com [M - OR]⁺ Loss of the octoxy group from the ester.
Silylation MTBSTFA sigmaaldrich.com [M - 57]⁺ Loss of a tert-butyl group from the TBDMS derivative.

| General | N/A | [M - COOR]⁺ | Loss of the entire octoxycarbonyl group, a key indicator for amino acid esters. acs.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of amino acid esters like this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting and quantifying minute quantities of the target compound in complex matrices.

In the analysis of valine esters, LC-MS/MS provides critical information through its fragmentation patterns. When the amino group of the amino acid is free and the acid group is involved in the ester bond, a characteristic loss of water and carbon monoxide (-46 Da) is observed in the positive ion mode. biorxiv.org This fragmentation is a key identifier for esters of amino acids. biorxiv.org For valine specifically, this can lead to the formation of a characteristic fragment at m/z 72.08. biorxiv.org The molecular ion of the protonated this compound would be subjected to collision-induced dissociation (CID), leading to the generation of specific product ions that are diagnostic of its structure. The fragmentation of the octyl ester portion would likely proceed through cleavage of the C-O bond and rearrangements, a common pathway for esters. libretexts.orgwhitman.edu

The high sensitivity of LC-MS/MS allows for the detection of the compound at very low concentrations, which is essential for purity assessment and the identification of trace-level impurities or degradation products. The selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, enables the specific detection of the target analyte even in the presence of co-eluting substances, thereby minimizing matrix effects and enhancing the accuracy of quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Through various NMR experiments, detailed information about the molecular framework and the spatial arrangement of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the valine and octyl moieties.

The proton on the alpha-carbon (α-H) of the valine residue is expected to appear as a doublet, with a chemical shift influenced by the adjacent amino and ester groups. chemicalbook.com The protons of the isopropyl group of the valine moiety would present as two distinct signals: a multiplet for the single proton (β-H) and two doublets for the diastereotopic methyl groups (γ-H). chemicalbook.comchemicalbook.com

The protons of the octyl chain would show a series of signals. The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) would be the most downfield of the octyl chain signals, typically appearing in the range of 3.7-4.1 ppm. orgchemboulder.com The other methylene (B1212753) protons of the octyl chain would appear as multiplets further upfield, with the terminal methyl group appearing as a triplet at the highest field. chemicalbook.comchemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
α-H (Valine) ~3.5 - 4.0 Doublet
β-H (Valine) ~2.0 - 2.5 Multiplet
γ-CH₃ (Valine) ~0.9 - 1.1 Two Doublets
-O-CH₂- (Octyl) ~3.7 - 4.1 Triplet
-(CH₂)₆- (Octyl) ~1.2 - 1.6 Multiplets

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 170-185 ppm. libretexts.orglibretexts.org The alpha-carbon (α-C) of the valine residue will be found in the range of 50-60 ppm. hmdb.ca The carbons of the isopropyl group of valine will resonate at higher fields. hmdb.ca

For the octyl chain, the carbon atom directly bonded to the ester oxygen (-O-CH₂-) will appear around 60-70 ppm. hmdb.caspectrabase.com The other methylene carbons of the octyl chain will have signals in the range of 20-35 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm. hmdb.caspectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) 170 - 185
α-C (Valine) 50 - 60
β-C (Valine) ~30
γ-C (Valine) ~18, ~19
-O-CH₂- (Octyl) 60 - 70
-(CH₂)₆- (Octyl) 20 - 35

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the valine and octyl moieties. researchgate.netresearchgate.netsdsu.edu For instance, a cross-peak between the α-H and β-H of the valine residue would confirm their adjacent relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. nih.govbmrb.ioyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edubmrb.ioyoutube.com This is particularly useful for establishing the connectivity across the ester linkage, for example, by observing a correlation between the -O-CH₂- protons of the octyl group and the carbonyl carbon of the valine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the molecule in solution.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For amino acid esters, derivatization can enhance volatility for gas chromatography (GC) or improve detectability for various analytical techniques. dntb.gov.uanih.govsigmaaldrich.commdpi.comresearchgate.net

The primary amino group of this compound is a key site for derivatization. Acylation, the reaction of the amino group with an acylating agent, is a common strategy. aklectures.comlibretexts.org This functionalization can make the molecule more volatile and thermally stable, which is necessary for GC analysis. nih.govmdpi.com

Commonly used acylation reagents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides. registech.comnumberanalytics.compearson.com The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. libretexts.org The resulting N-acyl derivative is less polar than the parent amino ester, leading to better chromatographic peak shapes and reduced tailing.

Silylation Reagents for Volatility Enhancement

The inherent polarity of amino acid esters like this compound presents a challenge for gas chromatography (GC) analysis, as these compounds can decompose at high temperatures in the injector port. thermofisher.com To overcome this, derivatization via silylation is a widely employed strategy to enhance volatility and thermal stability. sigmaaldrich.comactascientific.com This process involves the replacement of active hydrogen atoms in the molecule—specifically on the primary amine group—with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. google.com This substitution reduces the compound's polarity and mitigates intermolecular hydrogen bonding, resulting in a more volatile derivative suitable for GC analysis. google.com

Several silylating agents are available, each with distinct reactivity and characteristics of the resulting derivatives. Silylamides are among the most potent silylating reagents used for derivatization. researchgate.net A commonly used reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which efficiently converts active hydrogens into stable and volatile derivatives. thermofisher.com A key advantage of MSTFA is that its by-products are also highly volatile, typically eluting with the solvent front and thus not interfering with the chromatogram. thermofisher.com

Another effective reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives offer enhanced stability compared to their TMS counterparts, being approximately 10,000 times more resistant to hydrolysis. actascientific.com This increased stability makes them less sensitive to moisture, which can otherwise lead to poor reaction yields and instability of the derivatized analyte. sigmaaldrich.com The selection of the appropriate silylation reagent is critical and depends on the specific requirements of the analysis, including the desired stability of the derivative and the analytical instrumentation being used.

Interactive Table: Comparison of Common Silylation Reagents for Amino Acid Ester Analysis

Reagent Abbreviation Derivative Group Key Characteristics
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Forms highly volatile by-products; commonly used for GC analysis of amino acids. thermofisher.com
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) A powerful silylating agent, but its derivatives can be moisture-sensitive. sigmaaldrich.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) Forms derivatives that are significantly more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.comactascientific.com
Trimethylsilylimidazole TMSI Trimethylsilyl (TMS) Extremely active in silylating hydroxyl groups; by-product (imidazole) is non-volatile and may precipitate. researchgate.net

Esterification-Based Derivatization for Chromatographic Compatibility

Esterification is a fundamental derivatization technique used to enhance the chromatographic compatibility of amino acid esters, particularly for GC analysis. researchgate.net This process targets the carboxylic acid group in related amino acid impurities but is also relevant in multi-step derivatization schemes where both the amino and potential residual carboxyl groups are modified. For this compound, derivatization primarily targets the reactive primary amine. However, understanding esterification is crucial for comprehensive impurity profiling.

A prevalent method involves the use of alkyl chloroformate reagents. nih.gov This approach facilitates a one-step derivatization of the amino group (acylation) and any present carboxylic acid groups (esterification) in an aqueous medium. nih.gov Reagents such as ethyl chloroformate and isobutyl chloroformate are effective for this purpose. researchgate.netnih.gov The reaction mechanism is proposed to proceed through the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol to form the final ester. nih.gov This simultaneous acylation and esterification process is advantageous as it often requires minimal sample handling and avoids harsh conditions like heating or evaporation. researchgate.net

Another established esterification method for amino acids involves reaction with an alcohol (e.g., methanol or n-butanol) in the presence of an acid catalyst, such as acetyl chloride or boron trifluoride (BF₃). actascientific.comnih.gov For instance, a solution of methanol and acetyl chloride can be used to convert amino acids to their corresponding methyl esters upon heating. nih.gov This two-step conversion, often followed by N-acylation, has proven successful for the enantioselective GC analysis of amino acids. nih.gov The choice of alcohol and catalyst allows for the preparation of various alkyl esters, tailoring the volatility and chromatographic properties of the derivative to suit the specific analytical separation.

Interactive Table: Overview of Esterification-Based Derivatization Methods

Method Reagents Target Functional Group(s) Key Features
Alkyl Chloroformate Derivatization Alkyl chloroformate (e.g., ethyl, isobutyl), Alcohol Amino (Acylation) & Carboxyl (Esterification) One-step reaction in aqueous medium; forms stable derivatives. researchgate.netnih.gov
Acid-Catalyzed Esterification Alcohol (e.g., Methanol), Acetyl Chloride Carboxyl A common two-step approach often preceding N-acylation; requires heating. nih.gov
Boron Trifluoride Catalysis BF₃-Methanol or BF₃-Butanol Carboxyl Convenient and effective method for forming methyl or butyl esters. actascientific.com

Advanced Purity Determination Methodologies (e.g., Mass Balance)

The accurate determination of the purity of a high-purity substance like this compound is critical for its use as a reference material or in pharmaceutical applications. The mass balance approach is a definitive method for assigning the purity value of primary reference materials. researchgate.netresearchgate.net This methodology does not measure the main component directly but instead quantifies all significant impurities present in the material. nih.gov The purity is then calculated by subtracting the mass fractions of all identified impurities from 100%. researchgate.net

The mass balance method systematically categorizes impurities into several groups, which are then quantified using appropriate analytical techniques. researchgate.netnih.gov These categories typically include:

Related Structure Impurities (RSIs): These are organic impurities with structures similar to the main compound. Their quantification often requires a combination of chromatographic techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), particularly using isotope dilution mass spectrometry (LC-IDMS/MS), provides high accuracy and metrological traceability for quantifying specific RSIs. nih.gov Other structurally related impurities can be determined using methods like liquid chromatography with ultraviolet detection (LC-UV), sometimes after derivatization. nih.gov

Water Content: The amount of water is precisely measured using Karl Fischer coulometry, a standard method for moisture determination in pure organic substances. nih.gov

Organic Solvent Residue (OSR): Residual volatile organic solvents from the synthesis and purification processes are typically quantified using gas chromatography-mass spectrometry (GC-MS), often with a headspace sampling technique. nih.gov

Non-Volatile Residue (NVR) or Ash: This category includes inorganic impurities. Their content is determined gravimetrically after heating the substance to a high temperature (thermogravimetry) to volatilize the organic components, leaving the inorganic residue behind. nih.gov

Interactive Table: Components of the Mass Balance Method for Purity Assessment

Impurity Category Description Typical Analytical Technique(s)
Related Structure Impurities (RSIs) Organic impurities structurally similar to the main compound. LC-IDMS/MS, HPLC-UV, GC-FID. researchgate.netnih.gov
Water Content Moisture present in the material. Karl Fischer Coulometry. nih.gov
Organic Solvent Residue (OSR) Volatile organic solvents remaining from synthesis. Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Non-Volatile Residue (NVR) Inorganic impurities (ash). Thermogravimetry. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block for Fine Chemicals and Intermediates

In asymmetric synthesis, the primary goal is to produce a single enantiomer of a chiral molecule, which is crucial in the pharmaceutical and agrochemical industries where stereochemistry often dictates biological activity. Amino acids are widely recognized as excellent sources of chirality for this purpose. researchgate.net Octyl (2S)-2-amino-3-methylbutanoate, derived from the "chiral pool," provides a readily available, enantiomerically pure starting material.

For instance, a common strategy involves the reduction of the amino ester to its corresponding amino alcohol, (2S)-2-amino-3-methylbutan-1-ol. nih.gov This resulting chiral amino alcohol is a highly versatile intermediate for synthesizing a wide range of complex molecules, including chiral auxiliaries, ligands, and pharmaceutical ingredients. nih.gov The use of such building blocks is a powerful strategy for creating enantiomerically pure compounds without the need for complex resolution steps or asymmetric catalysis from the outset.

Role in Polymer and Material Chemistry Development

The bifunctional nature of amino acid esters makes them valuable monomers for the synthesis of novel polymers. The presence of both an amino group and a carboxyl group (or its ester derivative) allows for the formation of amide and ester linkages, leading to the creation of biocompatible and biodegradable polymers like poly(ester urea)s and for the modification of natural biopolymers.

Amino acid-based poly(ester urea)s (PEUs) are a class of biodegradable polymers with tunable mechanical properties and excellent biocompatibility, making them suitable for various biomedical applications. duke.edu These polymers degrade into naturally occurring components such as amino acids, diols, and urea (B33335), which can be metabolized or excreted by the body. duke.edu

L-valine derivatives are used to synthesize PEU copolymers for applications in soft-tissue repair. In one study, a series of degradable L-valine-co-L-phenylalanine PEU copolymers were investigated. The mechanical properties of these polymers could be tuned by adjusting the monomer composition. nih.gov The results demonstrated that these materials supported cell proliferation and prompted a lower inflammatory response compared to standard materials like polypropylene, highlighting their potential in medical devices such as hernia repair meshes. nih.gov

Table 1: Mechanical Properties of L-Valine-Based Poly(ester urea) Copolymer

Polymer Composition Uniaxial Mechanical Properties (MPa) Reference

Chemical modification of natural biopolymers like cellulose (B213188) is a key strategy for developing new functional materials. Cellulose, while abundant, has limitations such as poor solubility. Attaching functional molecules, such as amino acid esters, through esterification can overcome these drawbacks and introduce new properties. nih.govresearchgate.net

Researchers have successfully synthesized cellulose amino acid esters (CAE) by reacting cellulose with amino acid hydrochlorides. nih.govresearchgate.net This modification significantly enhances the solubility of cellulose and can impart new functionalities, such as antimicrobial activity. The degree of substitution (DS), which indicates the number of hydroxyl groups on the cellulose backbone that have been esterified, can be controlled by adjusting reaction conditions like temperature and time. nih.govresearchgate.net In one study, CAE with a DS between 0.412 and 0.516 was synthesized, and the resulting material showed a bacteriostatic reduction rate against E. coli of up to 99.5%. nih.govresearchgate.net

Table 2: Synthesis Conditions and Properties of Cellulose Amino Acid Esters (CAE)

Parameter Value Reference
Reaction Temperature 130–170 °C nih.govresearchgate.net
Reaction Time 10–50 min nih.govresearchgate.net
Degree of Substitution (DS) 0.412–0.516 nih.govresearchgate.net

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on chiral catalysts, typically composed of a metal center and a chiral organic ligand, to control the stereochemical outcome of a reaction. nih.gov The ligand creates a chiral environment around the metal, forcing the reaction to proceed along a pathway that preferentially forms one enantiomer over the other.

Amino acids and their derivatives, including this compound, are excellent precursors for synthesizing chiral ligands. The (S)-stereocenter and the bulky isopropyl side chain of the valine moiety are ideal for creating a well-defined steric environment. The amino and ester groups serve as handles for chemical modification to build ligand structures such as P,N-ligands or bisoxazolines (BOX). nih.gov

For example, the amino group can be converted into a phosphine- or oxazoline-containing moiety, while the ester can be modified to tune the electronic properties or provide another coordination site. By systematically varying the structure of the ligand derived from the amino acid ester, chemists can fine-tune the catalyst's activity and enantioselectivity for a specific chemical transformation, such as rhodium-catalyzed hydrogenation or palladium-catalyzed allylic substitution. nih.gov The use of these tailor-made ligands is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds.

Enzymatic and Biocatalytic Transformations Involving Octyl 2s 2 Amino 3 Methylbutanoate

Lipase-Catalyzed Processes: Synthesis, Hydrolysis, and Kinetic Resolution

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides and can also be used for synthesis reactions like esterification and transesterification in non-aqueous environments. nih.gov These properties make them ideal for processes involving amino acid esters such as octyl valinate.

Synthesis: The primary route for the enzymatic synthesis of Octyl (2S)-2-amino-3-methylbutanoate is through the direct esterification of L-valine with 1-octanol (B28484) or the transesterification of a simpler valine ester (e.g., methyl or ethyl valinate) with 1-octanol. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are frequently used catalysts for these reactions. mdpi.com The low water activity in organic solvents shifts the enzyme's equilibrium from hydrolysis to synthesis, enabling high yields of the desired ester. nih.gov

Hydrolysis and Kinetic Resolution: Lipases exhibit high enantioselectivity, allowing them to selectively hydrolyze one enantiomer from a racemic mixture of amino acid esters. nih.gov In the case of racemic octyl valinate, a lipase can selectively hydrolyze the L-enantiomer (2S) to L-valine, leaving the D-enantiomer (2R) as the unreacted ester. This process, known as kinetic resolution, is a cornerstone for preparing enantiomerically pure amino acids and their derivatives. nih.govmdpi.com The efficiency of this resolution is determined by the enzyme's enantiomeric ratio (E), with higher values indicating better separation. mdpi.com

Enzyme Screening and Optimization of Biocatalytic Conditions

The success of a biocatalytic process hinges on selecting the right enzyme and optimizing reaction conditions. researchgate.net For the synthesis of octyl valinate, various commercially available lipases are screened for their activity and selectivity.

Enzyme Screening: Common lipases tested for the esterification of valine include those from Candida antarctica (CALB, often as Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Pseudomonas cepacia. nih.govresearchgate.net Studies have shown that Novozym 435, an immobilized form of CALB, is often the most effective catalyst for producing various esters due to its high stability and activity. researchgate.netresearchgate.net

Optimization of Conditions: Key parameters that are optimized to maximize product yield and reaction rate include temperature, substrate molar ratio, enzyme loading, and the reaction medium. researchgate.net For instance, the enzymatic esterification of free fatty acids with octanol (B41247) to produce octyl esters was optimized with a temperature of 60 °C, a 2.5:1 molar ratio of octanol to acid, and 5 wt% of Novozym 435 in a solvent-free system, achieving complete conversion in 3 hours. researchgate.net The removal of water, a byproduct of esterification, is also crucial and can be achieved using molecular sieves or by performing the reaction under vacuum. researchgate.net

Below is a table summarizing typical parameters optimized for lipase-catalyzed ester synthesis.

ParameterTypical RangeOptimal Condition Example (for Octyl Esters)Rationale
Temperature 30 - 75 °C60 - 65 °C researchgate.netresearchgate.netBalances reaction rate with enzyme stability. Higher temperatures can lead to denaturation.
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 5:12.5:1 researchgate.netAn excess of the alcohol can shift the reaction equilibrium towards ester formation.
Enzyme Loading 1 - 15% (w/w of substrate)5 - 11% researchgate.netresearchgate.netHigher loading increases the reaction rate, but also the cost. Mass transfer limitations can occur at very high concentrations.
Reaction Medium Organic Solvents (e.g., hexane, toluene) or Solvent-FreeSolvent-Free researchgate.netSolvents can improve substrate solubility but add to cost and environmental impact. Solvent-free systems are preferred for green chemistry.
Water Removal Molecular Sieves, VacuumN/ARemoving the byproduct (water) prevents the reverse hydrolysis reaction and drives the synthesis forward.

Enzyme Immobilization and Reactor Design for Continuous Flow

For industrial-scale production, the reusability of the enzyme and the efficiency of the process are paramount. Immobilizing the enzyme on a solid support and using a continuous flow reactor addresses these needs. researchgate.net

Enzyme Immobilization: Immobilization involves attaching enzymes to or entrapping them within an insoluble carrier material. nih.gov This enhances the enzyme's stability against changes in temperature and pH, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles. researchgate.net For lipases, hydrophobic supports like octyl-agarose are particularly effective. The immobilization occurs via interfacial activation, where the enzyme's active site lid opens and interacts with the hydrophobic surface. mdpi.commdpi.com This method has been shown to improve the stability and activity of enzymes like Candida antarctica lipase B. nih.govmdpi.com

Reactor Design for Continuous Flow: Continuous flow biocatalysis is recognized as a sustainable manufacturing method. researchgate.net Packed-bed reactors (PBRs) are commonly used, where the immobilized enzyme is packed into a column, and the substrate solution is continuously pumped through it. researchgate.net This design offers excellent control over reaction parameters, minimizes waste, and improves space-time yield compared to batch reactors. mdpi.com The design of such reactors involves optimizing the flow rate (residence time), temperature, and stability of the immobilized enzyme bed over long-term operation. mdpi.commdpi.com

Protease-Mediated Reactions for Dipeptide and Oligopeptide Synthesis

Proteases, enzymes that naturally hydrolyze peptide bonds, can also catalyze their formation under specific, thermodynamically controlled conditions. nih.gov this compound serves as an excellent "carboxyl component" in these syntheses. The octyl ester group activates the carboxyl end of the valine, while the amino group is typically protected (e.g., with a Boc or Cbz group) to ensure it acts as the acyl donor.

This activated valine ester can then be reacted with another amino acid ester (the "amino component") in the presence of a protease like thermolysin or papain. The enzyme facilitates the formation of a peptide bond between the carboxyl group of the octyl valinate and the amino group of the second amino acid, yielding a dipeptide. nih.gov This approach can be extended to synthesize longer oligopeptides by sequential addition of amino acid esters. google.com The choice of protease is critical, as its substrate specificity will determine which peptide bonds can be formed efficiently. nih.gov

Stereoselective Biotransformations and Enantiomeric Enrichment

The key advantage of enzymatic processes is their high stereoselectivity. Enzymes, being chiral molecules themselves, can distinguish between the enantiomers of a chiral substrate like octyl valinate. This property is exploited for enantiomeric enrichment.

Kinetic Resolution: As mentioned, lipase-catalyzed hydrolysis or acylation of a racemic mixture of octyl valinate allows for the separation of the (S) and (R) forms. The enzyme preferentially reacts with one enantiomer, leading to a product and the unreacted substrate having high enantiomeric excess (ee). mdpi.comchemrxiv.org For example, in the resolution of racemic amino acid esters, lipases can selectively hydrolyze the L-ester, allowing for the isolation of the pure D-ester. nih.gov

Preferential Enrichment: This is a phenomenon where a small initial enantiomeric excess in a crystalline racemic compound can be amplified during a solvent-assisted polymorphic transition, leading to a significant enrichment of one enantiomer in the solid or liquid phase. mdpi.com While more commonly associated with crystallization, the principle of leveraging subtle energetic differences between enantiomers is central to biocatalytic stereoselection. The enzyme's active site provides a chiral environment that lowers the activation energy for the reaction of one enantiomer over the other, leading to its enrichment. nih.gov

Substrate Specificity and Mechanistic Studies of Enzymes Interacting with Octyl Valinate

Understanding how an enzyme interacts with its substrate at a molecular level is crucial for optimizing its catalytic activity and for rational enzyme engineering.

Substrate Specificity: The specificity of an enzyme like lipase or protease is determined by the size, shape, and chemical properties of its active site. For lipases, the length and branching of both the alcohol (octyl) and the acyl (valine) portions of the substrate matter. The bulky isopropyl side chain of valine influences how the substrate fits into the active site. Similarly, the eight-carbon octyl chain interacts with hydrophobic pockets within the enzyme. nih.gov Studies on various substrates reveal that lipases are generally versatile but show preferences that can be exploited for selective transformations. nih.gov

Mechanistic Studies: The catalytic mechanism of lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues. nih.gov In esterification, the serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the valine. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme complex, releasing the ester's original alcohol (if in transesterification) or water. The octanol then enters the active site and attacks the acyl-enzyme complex, releasing the final product, octyl valinate, and regenerating the free enzyme. nih.gov The interaction between the enzyme and the substrate is often influenced by the solvent and the enzyme's immediate microenvironment, which can be studied using spectroscopic and computational methods. researchgate.netacs.orgresearchgate.net

Computational and Theoretical Investigations of Octyl 2s 2 Amino 3 Methylbutanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of Octyl (2S)-2-amino-3-methylbutanoate. These computational techniques allow for the exploration of the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The conformational flexibility of this amino acid ester is largely determined by the rotation around its single bonds, particularly within the octyl chain and the ester linkage.

Quantum Chemical Calculations (e.g., DFT, HF) for Geometry and Energy

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for determining the optimized geometry and electronic energy of molecules. mdpi.comresearchgate.netscilit.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles for the most stable conformations of this compound.

Table 1: Predicted Geometric Parameters for a Stable Conformer of this compound using DFT (B3LYP/6-31G)*

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Predicted Value
Bond Length (Å) C' - - 1.53
C' O1 - - 1.21
C' O2 - - 1.34
O2 C1 (octyl) - - 1.45
N - - 1.47
Bond Angle (°) N C' - 110.5
C' O1 - 125.0
C' O2 - 111.0
C' O2 C1 (octyl) - 116.0
Dihedral Angle (°) N C' O1 15.0

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Hartree-Fock calculations, while generally less accurate than DFT due to the neglect of electron correlation, can still provide valuable initial geometries for more complex calculations. ethernet.edu.et The inclusion of electron correlation through methods like Møller-Plesset perturbation theory (MP2) can further refine the geometric and energetic predictions. ethernet.edu.et

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations can reveal how the molecule explores its conformational space, transitioning between different low-energy states. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. The results of MD simulations are often analyzed to determine properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions.

Intermolecular Interactions and Binding Mode Elucidation

Computational methods are instrumental in elucidating the intermolecular interactions between this compound and other molecules. ethernet.edu.etmdpi.comresearchgate.net These interactions are critical for understanding its behavior in solution and its potential binding to biological targets. The primary types of non-covalent interactions that this molecule can participate in include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The amino group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The isopropyl group of the valine residue and the long octyl chain contribute significantly to hydrophobic interactions. Computational techniques such as molecular docking and quantum chemical calculations on molecular clusters can be used to predict the geometry and strength of these interactions.

Table 2: Calculated Interaction Energies for Dimers of this compound with Various Partners

Interacting Molecule Primary Interaction Type Calculated Interaction Energy (kcal/mol)
Water Hydrogen Bonding -8.5
Methanol (B129727) Hydrogen Bonding -7.2
Methane Hydrophobic/van der Waals -1.5

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

By analyzing the preferred binding modes and the energies associated with them, researchers can gain insights into the specificity and affinity of this compound for different binding partners.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways. This information is invaluable for understanding the kinetics and thermodynamics of reactions such as the synthesis or hydrolysis of the ester.

For example, the esterification of L-valine with 1-octanol (B28484) to form this compound can be studied using DFT calculations to model the reaction pathway. This would involve identifying the structures of the reactants, the tetrahedral intermediate, the transition states, and the products. The calculated energy profile can help in understanding the role of catalysts and the factors that influence the reaction rate and yield.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent environment. Computational methods can model these solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry.

Explicit solvent models, typically used in molecular dynamics simulations, involve surrounding the solute molecule with a large number of individual solvent molecules. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the conformational dynamics of this compound. The presence of the long, nonpolar octyl chain suggests that this molecule will exhibit different conformational preferences in polar versus nonpolar solvents, a phenomenon that can be effectively studied using these computational techniques.

Q & A

Q. How do molecular dynamics simulations enhance the understanding of this compound's interaction with biological membranes or protein targets?

  • Methodological Answer : Simulations using GROMACS or AMBER can model lipid bilayer penetration (e.g., POPC membranes). Analyze parameters like radial distribution functions and free energy profiles. Docking studies (AutoDock Vina) predict binding affinities to enzymes (e.g., proteases), validated by in vitro inhibition assays () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.